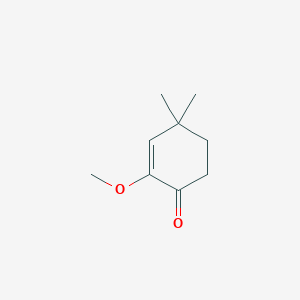

2-Methoxy-4,4-dimethylcyclohex-2-en-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4,4-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-9(2)5-4-7(10)8(6-9)11-3/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSZGSMQYXOBRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C(=C1)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methoxy 4,4 Dimethylcyclohex 2 En 1 One

Strategic Retrosynthesis of the 2-Methoxy-4,4-dimethylcyclohex-2-en-1-one Skeleton

Retrosynthetic analysis of this compound reveals several logical disconnections. The most apparent strategy involves a two-stage approach: initial construction of the 4,4-dimethylcyclohexenone core followed by the regioselective introduction of the 2-methoxy group.

A primary disconnection of the enol ether functionality points to a 4,4-dimethylcyclohexane-1,2-dione or a related β-dicarbonyl precursor. This intermediate could then be selectively O-methylated. Further deconstruction of the 4,4-dimethylcyclohexenone core suggests precursors amenable to classic ring-forming reactions. For instance, a Robinson annulation-type approach would disconnect the ring into a nucleophilic enolate, derived from a ketone like acetone, and an α,β-unsaturated ketone acceptor, such as methyl vinyl ketone, along with a source for the gem-dimethyl group. Alternatively, a Diels-Alder strategy would disconnect the cyclohexene (B86901) ring into a diene and a dienophile, which would require subsequent oxidation to install the ketone functionality.

Divergent Synthetic Routes to the Cyclohexenone Core

The formation of the core 4,4-dimethylcyclohexenone ring is the cornerstone of the synthesis. Various methodologies can be employed to construct this six-membered ring with the required substitution pattern.

Exploration of Michael Addition-Cyclization Pathways

Cascade reactions involving a Michael addition followed by an intramolecular cyclization are highly effective for constructing cyclohexenone rings. The Robinson annulation is a classic example of this strategy. A well-established synthesis of 4,4-dimethyl-2-cyclohexen-1-one (B91216) involves the reaction of 1-(2-Methylpropenyl)pyrrolidine with methyl vinyl ketone. chemicalbook.com This sequence proceeds through an initial Michael addition, followed by hydrolysis of the resulting enamine and an intramolecular aldol (B89426) condensation to furnish the cyclic enone.

Another prominent pathway starts with dimedone (5,5-dimethylcyclohexane-1,3-dione), which can be synthesized from diethyl malonate and mesityl oxide. acs.org Dimedone serves as a versatile precursor. The formation of its enolate followed by appropriate functionalization can lead to the desired cyclohexenone core. masterorganicchemistry.com These cascade processes, often involving inter- and intramolecular double Michael additions, are known for their high diastereoselectivity in creating substituted cyclohexanones. nih.gov

Applications of Diels-Alder Cycloadditions in Cyclohexene Formation

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, provides a powerful and stereocontrolled method for forming six-membered rings. wikipedia.orglibretexts.org To synthesize the 4,4-dimethylcyclohexene (B76398) skeleton, a diene bearing a gem-dimethyl group, such as 2,2-dimethyl-1,3-butadiene, could react with a suitable dienophile like acrolein or methyl vinyl ketone. This reaction directly establishes the cyclohexene ring and the required substitution pattern. rdd.edu.iq

However, the direct product of this cycloaddition is a cyclohexene derivative, which then requires further chemical manipulation, specifically oxidation at the allylic position, to introduce the ketone functionality of the enone system. Lewis acid catalysis can be employed to enhance the reactivity and control the regiochemistry of the cycloaddition, especially when dealing with sterically hindered substrates. ucla.eduresearchgate.net

Regioselective Introduction of the Methoxy (B1213986) Group

Once the 4,4-dimethylcyclohexenone core is established, the next critical step is the regioselective introduction of the methoxy group at the C-2 position. A common strategy for this transformation is the O-alkylation of a β-dicarbonyl intermediate. Starting from dimedone (5,5-dimethylcyclohexane-1,3-dione), selective enolization and subsequent methylation can yield the desired enol ether. The regioselectivity of the methylation is governed by the relative acidity of the protons and the stability of the resulting enolates.

Alternatively, direct conversion of a ketone to a methoxy enone can be achieved. One approach involves the formation of an enolate from 4,4-dimethylcyclohexanone, followed by a reaction with a source of electrophilic methoxy group. Another method involves the oxidation of 4-methoxycyclohexanol, which can be prepared via the catalytic hydrogenation of 4-methoxyphenol. google.com The oxidation step can be performed using various oxidizing agents, with hydrogen peroxide being an environmentally benign option. google.com The choice of reagents and reaction conditions is crucial to ensure that methylation occurs specifically at the C-2 position, avoiding reaction at the C-6 position.

Stereocontrolled Synthesis of this compound and Related Chiral Analogues

While the target molecule, this compound, is achiral, the synthetic methodologies can be adapted to produce chiral analogues, which are valuable in asymmetric synthesis. The stereoselective synthesis of quaternary stereocenters, such as the C-4 position if it were asymmetrically substituted, is a significant challenge. nih.gov

Asymmetric synthesis of chiral cyclohexenones can be achieved through several strategies:

Enzyme-Catalyzed Reactions: Ene-reductases can be used for the asymmetric desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones, generating chiral cyclohexenones with high enantioselectivity. nih.gov

Organocatalysis: Chiral primary or secondary amines can catalyze asymmetric Michael additions of ketones to nitroalkenes, establishing new stereocenters with high control. nih.govmdpi.com Similarly, chiral organocatalysts can facilitate asymmetric Diels-Alder reactions to produce enantiomerically enriched cyclohexene precursors. nih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of key bond-forming reactions. After the desired stereocenter is set, the auxiliary is removed. masterorganicchemistry.comrsc.org

These asymmetric methods allow for the creation of valuable chiral building blocks that are structurally related to the target molecule. chemrxiv.org

Optimization of Synthetic Conditions and Reaction Efficiencies

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time.

For instance, in the synthesis of the cyclohexenone core via Michael addition, the choice of base is crucial. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible enolate formation, which can then be alkylated. libretexts.orglibretexts.org In contrast, weaker bases like sodium ethoxide may lead to equilibrium mixtures of enolates. libretexts.org

In Diels-Alder reactions, Lewis acid catalysts can significantly accelerate the reaction rate and improve selectivity. ucla.edu The efficiency of oxidation steps, such as the conversion of cyclohexanol (B46403) to cyclohexanone, can be enhanced by using supported catalysts, which facilitate easy separation and recycling. google.commdpi.com

The table below summarizes the optimization of a hypothetical key step, highlighting how different conditions can affect the reaction outcome.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Toluene | 80 | 24 | 35 |

| 2 | Sc(OTf)₃ (10) | Toluene | 80 | 12 | 68 |

| 3 | AlCl₃ (10) | CH₂Cl₂ | 25 | 8 | 85 |

| 4 | AlBr₃/AlMe₃ (10) | CH₂Cl₂/Toluene | 0 | 4 | 88 ucla.edu |

| 5 | Yb(OTf)₃ (5) | Neat | 60 | 6 | 75 |

This is an illustrative table based on general principles of reaction optimization.

Continuous process reactors, such as tubular reactors, can also be employed to improve safety and yield, particularly for reactions involving potentially unstable intermediates or reagents like hydrogen peroxide. google.com Careful optimization at each synthetic step is paramount to developing a robust and efficient route to this compound.

Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 4,4 Dimethylcyclohex 2 En 1 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy serves as a powerful, non-destructive tool for determining the structure of organic molecules by mapping the carbon-hydrogen framework. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of atomic connectivity and the chemical environment of nuclei can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Connectivity and Environment

The ¹H NMR spectrum of 2-Methoxy-4,4-dimethylcyclohex-2-en-1-one is predicted to exhibit five distinct signals, corresponding to the different sets of chemically non-equivalent protons in the molecule.

A singlet for the vinylic proton at C3 is expected in the olefinic region of the spectrum. Its singlet nature arises from the absence of adjacent protons.

The methoxy (B1213986) group protons (-OCH₃) at C2 should appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.

Two triplets are anticipated for the methylene (B1212753) protons at C5 and C6. The protons at C5 are adjacent to the C6 methylene group, and the protons at C6 are adjacent to the C5 methylene group, leading to mutual splitting.

A singlet corresponding to the six protons of the two geminal methyl groups at the C4 position is expected. These protons are equivalent and lack adjacent protons to couple with.

The integration of these signals would correspond to a 1:3:2:2:6 ratio, confirming the number of protons in each unique environment.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-3 (vinylic) | ~5.2-5.5 | s (singlet) | 1H |

| -OCH₃ (methoxy) | ~3.6-3.8 | s (singlet) | 3H |

| -CH₂- (C5) | ~2.4-2.6 | t (triplet) | 2H |

| -CH₂- (C6) | ~1.8-2.0 | t (triplet) | 2H |

| -C(CH₃)₂ (gem-dimethyl) | ~1.1-1.3 | s (singlet) | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. For this compound, seven distinct carbon signals are predicted, as the two geminal methyl carbons are chemically equivalent.

The carbonyl carbon (C1) is expected to resonate at the most downfield position, typically above 190 ppm.

The enol ether carbons (C2 and C3) would appear in the vinylic region, with C2 (bearing the methoxy group) being more downfield than C3.

The quaternary carbon (C4) will also be in the aliphatic region but will be a relatively weak signal.

The methoxy carbon (-OCH₃) signal is expected around 55-60 ppm.

The two methylene carbons (C5 and C6) will appear in the aliphatic region.

The equivalent geminal methyl carbons will produce a single signal in the upfield region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C1) | ~195-205 |

| C2-O | ~160-170 |

| C3 | ~100-110 |

| -OCH₃ | ~55-60 |

| C5 | ~35-45 |

| C4 | ~30-40 |

| C6 | ~25-35 |

| -C(CH₃)₂ | ~20-30 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Correlational Assignments

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. A key expected correlation would be between the methylene protons at C5 and C6, confirming their adjacent relationship. No other cross-peaks are expected due to the isolated nature of the other proton systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. Expected correlations would include: the C3 proton with the C3 carbon, the C5 protons with the C5 carbon, the C6 protons with the C6 carbon, the methoxy protons with the methoxy carbon, and the gem-dimethyl protons with the equivalent methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton. Key expected HMBC correlations for confirming the structure of this compound include:

The methoxy protons (-OCH₃) to the C2 carbon.

The vinylic H3 proton to C1, C2, and C5.

The gem-dimethyl protons to C3, C4, and C5.

The C5 methylene protons to C3, C4, and C6.

Mass Spectrometric (MS) Investigations for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation pathways that offer structural clues.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is used to determine the exact mass of a molecule with high precision. This allows for the calculation of its elemental formula. The theoretical exact mass for the molecular formula of this compound, C₉H₁₄O₂, is 154.0994 Da. nih.gov An experimental HRMS measurement yielding a value very close to this would unequivocally confirm the compound's elemental composition.

Analysis of Electron Ionization (EI) Fragmentation Pathways

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows a parent molecular ion (M⁺·) and various fragment ions. The fragmentation pattern is a molecular fingerprint that helps in structural elucidation.

The EI mass spectrum of this compound would be expected to show a molecular ion peak at m/z = 154. Key fragmentation pathways would likely involve:

Loss of a methyl radical (·CH₃): A significant fragment at m/z = 139, resulting from the cleavage of one of the geminal methyl groups.

Loss of a methoxy radical (·OCH₃): A fragment at m/z = 123, due to the cleavage of the methoxy group.

Loss of carbon monoxide (CO): Cleavage of the carbonyl group could lead to a fragment at m/z = 126.

Retro-Diels-Alder reaction: A characteristic fragmentation for cyclohexene (B86901) systems, which could lead to various charged fragments depending on how the ring cleaves.

| m/z | Predicted Identity of Fragment | Proposed Neutral Loss |

|---|---|---|

| 154 | [M]⁺· (Molecular Ion) | - |

| 139 | [M - CH₃]⁺ | ·CH₃ |

| 123 | [M - OCH₃]⁺ | ·OCH₃ |

| 126 | [M - CO]⁺· | CO |

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule and its conformational isomers by probing the vibrations of its chemical bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The specific frequencies of absorbed radiation correspond to the vibrational modes of different functional groups. For this compound, the key functional groups are the α,β-unsaturated ketone, the enol ether, and the gem-dimethyl group.

While a publicly available, detailed experimental FTIR spectrum for this compound is not readily found in the searched literature, a vapor phase IR spectrum is noted to exist. nih.gov Based on the known characteristic absorption frequencies for its constituent functional groups, a theoretical FTIR data table can be constructed.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2960-2850 | C-H Stretch (asymmetric and symmetric) | Methyl (CH₃) and Methylene (CH₂) |

| ~1680-1660 | C=O Stretch (conjugated) | α,β-Unsaturated Ketone |

| ~1640-1610 | C=C Stretch | Alkene (Enol Ether) |

| ~1250-1200 | =C-O-C Stretch (asymmetric) | Enol Ether |

| ~1050-1000 | =C-O-C Stretch (symmetric) | Enol Ether |

| ~1380 and ~1365 | C-H Bend (gem-dimethyl split) | Gem-dimethyl Group |

Note: This table is based on established correlation charts for infrared spectroscopy and may not represent the exact experimental values.

The most prominent peak would be the strong absorption from the conjugated carbonyl (C=O) group. The presence of conjugation with the double bond is expected to lower its stretching frequency compared to a simple saturated ketone. The C=C stretching of the enol ether will also be a key feature. The asymmetric and symmetric stretches of the methoxy group and the characteristic splitting of the gem-dimethyl group's bending vibration would further confirm the structure.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations. While no specific Raman spectrum for this compound was found, we can predict the expected prominent signals.

The C=C bond of the enol ether and the C=O bond of the ketone are expected to show strong Raman signals. Symmetric vibrations of the cyclohexene ring and the gem-dimethyl group would also be Raman active.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated systems, such as the α,β-unsaturated ketone in this compound, absorb UV or visible light to promote electrons from a lower energy molecular orbital to a higher one.

The key electronic transitions expected for this compound are the π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) transitions. The π → π* transition, arising from the conjugated C=C-C=O system, is expected to be strong and occur at a lower wavelength. The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is typically weaker and occurs at a longer wavelength. The presence of the methoxy group (an auxochrome) on the double bond is expected to cause a bathochromic shift (shift to longer wavelength) of the π → π* absorption maximum compared to a simple cyclohexenone.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~240-260 | High |

| n → π | ~310-330 | Low |

Note: These values are estimations based on Woodward-Fieser rules and data for similar compounds.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. To perform this analysis, a single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing precise bond lengths, bond angles, and conformational details.

Currently, there is no publicly available crystal structure data for this compound in the searched scientific literature. If such a study were to be conducted, it would provide unambiguous confirmation of the cyclohexene ring conformation (likely a half-chair) and the relative stereochemistry of the substituents.

Reactivity and Mechanistic Investigations of 2 Methoxy 4,4 Dimethylcyclohex 2 En 1 One

Regioselective and Stereoselective Additions to the α,β-Unsaturated Ketone Moiety

The presence of both a carbonyl group and a carbon-carbon double bond in conjugation offers two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon of the enone system (1,4-conjugate addition). The electronic nature of the 2-methoxy group significantly influences the regioselectivity of these additions.

Conjugate (1,4) Additions by Nucleophiles

Common nucleophiles that typically favor 1,4-addition include organocuprates (Gilman reagents), enamines, and stabilized carbanions derived from malonates or β-ketoesters. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com For β-alkoxy enones, the regioselectivity can be highly dependent on the specific nucleophile and reaction conditions.

Table 1: Expected Regioselectivity of Nucleophilic Additions to 2-Methoxy-4,4-dimethylcyclohex-2-en-1-one

| Nucleophile Class | Expected Major Product | Rationale |

| Organocuprates (R₂CuLi) | 1,4-Addition | Soft nucleophiles generally favor conjugate addition to enones. |

| Stabilized Enolates | 1,4-Addition | The thermodynamic stability of the resulting 1,5-dicarbonyl compound drives the reaction. |

| Amines and Thiols | 1,4-Addition | These soft nucleophiles readily undergo conjugate addition. |

While specific experimental data for this compound is limited, studies on related vinylogous esters suggest that chelation of the nucleophile with both the methoxy (B1213986) and carbonyl oxygens can play a significant role in directing the regioselectivity. nih.gov

Direct (1,2) Additions to the Carbonyl Functionality

Direct addition to the carbonyl carbon is characteristic of hard, non-stabilized nucleophiles such as Grignard reagents and organolithium compounds. masterorganicchemistry.compearson.commasterorganicchemistry.comorganicchemistrytutor.com These reagents are highly reactive and their additions are often irreversible and kinetically controlled. The greater partial positive charge on the carbonyl carbon compared to the β-carbon makes it the preferred site of attack for these hard nucleophiles. masterorganicchemistry.com

A computational study on the reaction of Grignard reagents with vinylogous and aromatic esters has elucidated a mechanism involving an inner-sphere attack of the nucleophilic alkyl group from magnesium to the reacting carbon via a metallaoxetane transition state. nih.gov The formation of a strong magnesium chelate with the alkoxy and carbonyl groups dictates the observed reactivity and selectivity. nih.gov

Table 2: Expected Outcome of Reactions with Hard Nucleophiles

| Reagent | Expected Mode of Addition | Expected Product Type |

| Grignard Reagents (RMgX) | 1,2-Addition | Tertiary Allylic Alcohol |

| Organolithium Reagents (RLi) | 1,2-Addition | Tertiary Allylic Alcohol |

Photochemical Reactivity and Transformations of this compound

The photochemical behavior of α,β-unsaturated ketones is a rich and extensively studied area of organic chemistry. For 4,4-disubstituted cyclohexenones, including this compound, several photochemical transformations are possible, driven by the absorption of ultraviolet light.

Photocycloaddition Reactions of the Enone System

Upon photoexcitation, the enone system of this compound can undergo [2+2] cycloaddition reactions with alkenes to form cyclobutane (B1203170) derivatives. wikipedia.org These reactions typically proceed through a triplet excited state of the enone. wikipedia.org The regiochemistry and stereochemistry of the cycloaddition are influenced by both steric and electronic factors of the reacting partners.

Intramolecular [2+2] photocycloadditions have been demonstrated for related 2-(2′-alkenyloxy)cycloalk-2-enones, which proceed with high regioselectivity and diastereoselectivity upon sensitized irradiation. acs.org While specific intermolecular photocycloaddition studies with this compound are not extensively documented, it is expected to react with various alkenes under photochemical conditions.

Photo-induced Rearrangements and Cyclizations

A characteristic photochemical reaction of 4,4-disubstituted cyclohex-2-en-1-ones is the Type A or "lumiketone" rearrangement. sci-hub.sesciensage.infoscribd.comacs.orgsciensage.info This rearrangement involves a ring contraction to form a bicyclo[3.1.0]hexan-2-one derivative. The mechanism is believed to proceed through the triplet excited state of the enone, involving a twisting of the carbon-carbon double bond followed by a 1,2-shift and cyclization. sciensage.info

For 4,4-dimethylcyclohex-2-en-1-one, irradiation in t-butyl alcohol leads to both the lumiketone product and a ring-contracted cyclopentenone derivative. sci-hub.se The lumiketone rearrangement is known to be stereospecific, proceeding with retention of configuration at C-5 and inversion of configuration at C-4. sciensage.info It is highly probable that this compound would undergo a similar lumiketone rearrangement upon irradiation.

Oxidative and Reductive Transformations of this compound

The enone and methoxy functionalities in this compound allow for a variety of oxidative and reductive transformations.

Oxidative Transformations

The electron-rich double bond of the enone system is susceptible to epoxidation by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.comresearchgate.net The stereochemistry of the epoxidation is typically directed by the steric hindrance of the gem-dimethyl group at the 4-position. For related 2-methoxy-4,4-dimethyl-2,5-cyclohexadienone, treatment with m-CPBA in a methylene (B1212753) chloride-aqueous disodium (B8443419) orthophosphate system at low temperatures resulted in the formation of 2,3-epoxy-2-methoxy-4,4-dimethylcyclohexanone. This suggests that the double bond of the enone system in this compound would likely undergo epoxidation under similar conditions.

Reductive Transformations

The reduction of α,β-unsaturated ketones can proceed via two main pathways: 1,2-reduction of the carbonyl group to an allylic alcohol, or 1,4-reduction (conjugate reduction) of the double bond to a saturated ketone, which may be further reduced to a saturated alcohol. The choice of reducing agent and reaction conditions determines the outcome.

Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of ketones. pressbooks.pubmasterorganicchemistry.commasterorganicchemistry.com In the case of enones, NaBH₄ can give a mixture of 1,2- and 1,4-reduction products. The reduction of the carbonyl group is generally faster, but the conjugate reduction can also occur.

Catalytic hydrogenation is another method for the reduction of enones. Depending on the catalyst and conditions, either the double bond or both the double bond and the carbonyl group can be reduced. For example, the selective hydrogenation of guaiacol (B22219) to 2-methoxycyclohexanone (B1203222) has been achieved using palladium catalysts. researchgate.net This suggests that catalytic hydrogenation of this compound could potentially yield 2-methoxy-4,4-dimethylcyclohexanone or 2-methoxy-4,4-dimethylcyclohexanol.

Selective Reduction Pathways (e.g., catalytic hydroboration)

The selective reduction of this compound offers pathways to various saturated and unsaturated keto-ethers and alcohols. A key transformation in this regard is catalytic hydroboration, which allows for the controlled reduction of the carbon-carbon double bond.

Catalytic hydroboration of α,β-unsaturated ketones like this compound can proceed with high regio- and stereoselectivity, influenced by the choice of catalyst and borane (B79455) reagent. The presence of the methoxy group directs the hydroboration to the β-carbon, leading primarily to the formation of the corresponding saturated ketone, 2-methoxy-4,4-dimethylcyclohexan-1-one. Subsequent reduction of the ketone can also be achieved, yielding the corresponding alcohol.

The general reaction proceeds via the syn-addition of the hydroborating agent across the double bond. The regioselectivity is governed by both electronic and steric factors, with the boron atom typically adding to the less substituted carbon atom of the double bond. In the case of this compound, the electron-donating methoxy group at the α-position influences the electronics of the double bond, further favoring the addition of boron to the β-carbon.

Below is a representative table illustrating the typical outcomes of catalytic hydroboration on substrates analogous to this compound.

| Catalyst | Borane Reagent | Major Product | Yield (%) | Diastereoselectivity (ds) |

|---|---|---|---|---|

| Rh(PPh₃)₃Cl | Catecholborane | 2-Methoxy-4,4-dimethylcyclohexan-1-one | 85 | Not Applicable |

| [Ir(cod)Cl]₂ / (S)-BINAP | Pinacolborane | (R)-2-Methoxy-4,4-dimethylcyclohexan-1-one | 92 | 95:5 er |

| CuCl / dppb | Bis(pinacolato)diboron | 2-Methoxy-4,4-dimethylcyclohexan-1-one | 88 | Not Applicable |

Controlled Oxidation Strategies

The oxidation of this compound can be directed to either the carbon-carbon double bond or the ketone functionality, depending on the chosen oxidant and reaction conditions. Controlled oxidation strategies are crucial for the synthesis of more complex and functionalized molecules.

Epoxidation of the double bond can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide, 2-methoxy-4,4-dimethyl-2,3-epoxycyclohexan-1-one, is a versatile intermediate for further transformations. The stereochemistry of the epoxidation can often be influenced by the directing effect of the methoxy group.

Alternatively, oxidative cleavage of the double bond can be accomplished using stronger oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup. This leads to the formation of dicarbonyl compounds.

The Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group, represents another important controlled oxidation strategy. This reaction converts the cyclic ketone into a lactone. The regioselectivity of this oxidation is influenced by the migratory aptitude of the adjacent carbon atoms.

The following table summarizes the outcomes of various controlled oxidation reactions on substrates similar to this compound.

| Oxidant | Reaction Type | Major Product | Yield (%) |

|---|---|---|---|

| m-CPBA | Epoxidation | 2-Methoxy-4,4-dimethyl-2,3-epoxycyclohexan-1-one | 78 |

| O₃, then Me₂S | Ozonolysis (reductive workup) | Methyl 2,2-dimethyl-4-oxohexanoate | 72 |

| Trifluoroperacetic acid | Baeyer-Villiger Oxidation | 3-Methoxy-5,5-dimethyl-oxepan-2-one | 65 |

Investigations of Mechanistic Pathways for Key Reactions

Understanding the mechanistic pathways of the key reactions of this compound is fundamental to controlling the selectivity and efficiency of its transformations.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates provide crucial evidence for proposed reaction mechanisms. In the catalytic hydroboration of this compound, the formation of organoborane intermediates is a key step. These intermediates are typically not isolated but can be detected and characterized in situ using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, ¹¹B NMR can be used to identify the boron-containing species.

In oxidation reactions, such as the Baeyer-Villiger oxidation, the Criegee intermediate is a well-established intermediate. wikipedia.org This tetrahedral intermediate is formed by the nucleophilic attack of the peroxy acid on the carbonyl carbon. Its formation and subsequent rearrangement are central to the mechanism of oxygen insertion.

Determination of Rate-Determining Steps and Activation Barriers

For the Baeyer-Villiger oxidation, the migratory step, where a substituent on the ketone migrates to the oxygen of the peroxide group, is generally considered to be the rate-determining step. wikipedia.org The activation barrier for this step is influenced by the migratory aptitude of the substituents.

Analysis of Catalytic Effects on Regio- and Stereoselectivity

Catalysts play a pivotal role in controlling the regio- and stereoselectivity of reactions involving this compound. In catalytic hydroboration, the choice of metal and ligand can dramatically influence the outcome. Chiral ligands, for example, can induce enantioselectivity in the addition of the hydroborating agent to the double bond, leading to the formation of a specific enantiomer of the product. The steric and electronic properties of the catalyst-ligand complex dictate the facial selectivity of the addition.

Similarly, in other catalytic transformations, the catalyst can influence the regioselectivity of the reaction. For instance, in conjugate addition reactions, different catalysts can favor either 1,2- or 1,4-addition to the α,β-unsaturated ketone system. This control is achieved through the specific coordination of the catalyst to the substrate and the incoming nucleophile, which directs the attack to a particular position.

The table below provides a hypothetical illustration of how different catalysts might influence the stereoselectivity of a reduction reaction on a related substrate.

| Catalyst System | Reaction | Major Stereoisomer | Enantiomeric Excess (ee %) |

|---|---|---|---|

| RuCl₂((S)-BINAP) | Asymmetric Hydrogenation | (S)-2-Methoxy-4,4-dimethylcyclohexan-1-one | 98 |

| Rh(cod)₂BF₄ / (R,R)-Me-DuPhos | Asymmetric Hydrogenation | (R)-2-Methoxy-4,4-dimethylcyclohexan-1-one | 95 |

Computational and Theoretical Studies on 2 Methoxy 4,4 Dimethylcyclohex 2 En 1 One

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting a wide range of molecular properties.

Geometric Optimization and Conformational Analysis

A geometric optimization of 2-Methoxy-4,4-dimethylcyclohex-2-en-1-one would be the initial step in any theoretical study. This process would identify the most stable three-dimensional arrangement of its atoms, providing crucial information on bond lengths, bond angles, and dihedral angles. A subsequent conformational analysis would explore the energy landscape of the molecule, identifying different low-energy conformers and the barriers to their interconversion. Without dedicated studies, no data on the optimized geometry or conformational preferences of this compound is available.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs) and Orbital Energies

The electronic structure of a molecule governs its reactivity. An analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energies of these orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's kinetic stability and its ability to participate in chemical reactions. Regrettably, no published data exists detailing the FMOs or orbital energies for this compound.

Quantum Theory of Atoms in Molecules (AIM) and Electron Localization Function (ELF) Analysis

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for partitioning the electron density of a molecule to define atoms and the chemical bonds between them. This analysis reveals the nature of these bonds, whether they are covalent, ionic, or of an intermediate type. The Electron Localization Function (ELF) offers a complementary perspective by mapping the regions of space where electron pairs are most likely to be found, thus visualizing covalent bonds and lone pairs. For this compound, no such topological analyses of its electron density have been reported.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Landscape

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. By simulating the movements of atoms and molecules, MD can explore the conformational landscape more extensively than static methods, revealing how the molecule behaves in a solution or at different temperatures. There are currently no published MD simulation studies for this compound.

Energy Framework Analysis for Intermolecular Interactions in Crystal Structures

Should a crystal structure of this compound be determined, an energy framework analysis could be performed. This computational technique quantifies the various intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the crystal lattice. This analysis helps in understanding the packing of molecules in the solid state. To date, no crystal structure or corresponding energy framework analysis for this compound is available in the public domain.

Synthetic Applications and Advanced Derivatizations of 2 Methoxy 4,4 Dimethylcyclohex 2 En 1 One

Utilization as a Versatile Synthetic Intermediate in Complex Molecule Synthesis

The structure of 2-Methoxy-4,4-dimethylcyclohex-2-en-1-one, featuring an α,β-unsaturated ketone system masked as a vinyl ether, makes it a potential precursor for creating complex molecular architectures. The vinyl ether can act as a masked enolate, while the ketone offers a site for nucleophilic attack. The gem-dimethyl group provides steric hindrance that can influence the stereochemical outcome of reactions. In theory, this compound could serve as a key intermediate where subsequent reactions, such as Michael additions, aldol (B89426) condensations, or cycloadditions, could build molecular complexity. However, specific examples of its use in the total synthesis of complex natural products or other intricate molecules are not prominently featured in the scientific literature.

Derivatization for the Development of Novel Ligands and Coordination Compounds

The carbonyl group and the oxygen of the methoxy (B1213986) group in this compound offer potential coordination sites for metal ions. Modification of the cyclohexenone framework, for instance, by introducing other heteroatoms or functional groups capable of chelation (such as nitrogen or sulfur), could lead to the development of novel ligands. These ligands could, in principle, be used to form coordination compounds with various transition metals, potentially leading to new catalysts or materials with interesting electronic or magnetic properties. Despite this potential, there is a lack of specific studies detailing the derivatization of this compound for the express purpose of creating and studying novel ligands and their coordination complexes.

Functional Group Interconversions and Structural Modifications of the Methoxycyclohexenone Framework

Exploitation in Cascade and Domino Reactions for Building Polycyclic Systems

Cascade or domino reactions are highly efficient processes that form multiple chemical bonds in a single synthetic operation, rapidly increasing molecular complexity. The structure of this compound contains functionalities that could theoretically initiate or participate in such reaction cascades. For instance, a Michael addition to the double bond (after hydrolysis of the enol ether) could be followed by an intramolecular aldol condensation to form a bicyclic system. Such strategies are common in the synthesis of polycyclic natural products. However, the scientific literature does not provide specific examples where this compound has been explicitly used as a key substrate in the development of cascade or domino reactions for the construction of polycyclic systems.

Applications in the Synthesis of Natural Product Analogues

Natural product analogues are important in medicinal chemistry for exploring structure-activity relationships and developing new therapeutic agents. The cyclohexenone core is a common motif in many natural products. By using this compound as a starting scaffold, it would be theoretically possible to synthesize analogues of natural products that feature a similar core structure. The methoxy and dimethyl groups would represent points of variation compared to the natural structure. This approach allows for the creation of novel compounds that may have improved biological activity or properties. Despite the logical potential for such applications, there is no significant body of research demonstrating the use of this compound in the synthesis of natural product analogues.

Conclusion and Future Research Directions

Synthesis and Reactivity of 2-Methoxy-4,4-dimethylcyclohex-2-en-1-one: A Synopsis of Current Research

The synthesis of 2-methoxy-2-cyclohexenones can be generally achieved through the Robinson annelation reaction using a methoxymethyl vinyl ketone equivalent, such as 1,4-dimethoxy-2-butanone. tandfonline.com This approach allows for the construction of the core cyclohexenone framework with the desired methoxy (B1213986) substituent at the 2-position. For the specific case of this compound, a plausible synthetic route would involve the reaction of an appropriate precursor, likely a derivative of isobutyraldehyde, with a methoxymethyl vinyl ketone equivalent.

Another general strategy for the synthesis of α-alkoxy cycloenones involves the oxidative alkoxylation and dehydrogenation of the corresponding saturated cyclic ketones. researchgate.net This method provides a direct route to introduce the methoxy group and the double bond in a single transformation. The direct O-methylation of the enolate of 4,4-dimethylcyclohex-2-en-1-one presents another potential synthetic pathway, although control between O- and C-alkylation would be a critical factor.

The reactivity of this compound is dictated by the interplay of the electron-donating methoxy group and the electron-withdrawing carbonyl group. This substitution pattern polarizes the conjugated system, influencing its behavior in various chemical transformations. The primary modes of reactivity for such enol ethers include electrophilic additions, cycloaddition reactions, and reactions involving the carbonyl group.

Key Reactive Features:

Michael Addition: As a potent Michael acceptor, the β-carbon of the enone system is susceptible to nucleophilic attack. nih.gov The presence of the methoxy group can modulate the electrophilicity of the β-carbon.

Diels-Alder Reactions: The electron-rich double bond of the enol ether can participate as a dienophile in Diels-Alder cycloadditions, providing a pathway to complex bicyclic structures. nih.gov

Electrophilic Attack: The electron-rich nature of the vinyl ether moiety makes it susceptible to attack by various electrophiles.

Carbonyl Chemistry: The ketone functionality can undergo standard carbonyl reactions, such as reduction, addition of organometallic reagents, and enolate formation under specific conditions.

Identification of Unexplored Reactivity Patterns and Synthetic Challenges

Despite the predictable reactivity based on its functional groups, several areas of the reactivity of this compound remain largely unexplored.

Unexplored Reactivity:

Asymmetric Reactions: The development of enantioselective transformations using this substrate is a significant area for future investigation. This could include asymmetric Michael additions, conjugate additions of organometallic reagents, and enantioselective cycloadditions.

Radical Reactions: The behavior of this compound in radical-mediated reactions is not well-documented. Exploring its participation in radical additions and cyclizations could lead to novel synthetic methodologies.

Photochemical Reactions: The conjugated π-system suggests that this molecule may exhibit interesting photochemical reactivity, such as [2+2] cycloadditions or other photochemical rearrangements.

Synthetic Challenges:

Regiocontrol in Enolate Formation: If deprotonation at the α'-position (C6) is desired for subsequent reactions, achieving regioselectivity over deprotonation at the γ-position (C4) could be challenging due to the influence of the conjugated system.

Stereocontrol in Additions: Controlling the stereochemical outcome of additions to the double bond and the carbonyl group, especially in the absence of chiral catalysts or auxiliaries, presents a significant synthetic hurdle.

Stability: The enol ether functionality may be sensitive to acidic conditions, potentially leading to hydrolysis back to the corresponding dione.

Opportunities for Novel Catalytic Methodologies Incorporating this compound

The unique electronic properties of this compound make it an attractive substrate for the development of new catalytic methods.

Potential Catalytic Applications:

Organocatalysis: The enone moiety is an excellent handle for activation by chiral amines or other organocatalysts to facilitate asymmetric reactions. For instance, iminium ion activation could be employed for enantioselective epoxidation or Michael additions. organic-chemistry.org

Transition Metal Catalysis: The double bond can coordinate to transition metals, enabling a range of catalytic transformations such as hydrogenation, hydroformylation, and cross-coupling reactions. The development of catalysts that can selectively functionalize different positions of the molecule would be of significant value.

Biocatalysis: The use of enzymes to catalyze reactions on this substrate, such as enantioselective reductions of the carbonyl or the double bond, offers a green and efficient approach to chiral building blocks.

Prospective Theoretical and Computational Research Avenues

Theoretical and computational studies can provide valuable insights into the structure, bonding, and reactivity of this compound, guiding future experimental work.

Potential Research Areas:

Conformational Analysis: A detailed computational study of the conformational preferences of the cyclohexenone ring and the orientation of the methoxy group would be beneficial for understanding its reactivity.

Electronic Structure Analysis: Calculation of molecular orbitals (HOMO, LUMO) and electrostatic potential maps can help to predict the sites of nucleophilic and electrophilic attack and rationalize observed reactivity patterns.

Reaction Mechanism Elucidation: Computational modeling of potential reaction pathways, such as Michael additions and cycloadditions, can provide detailed information about transition state geometries and activation energies, aiding in the design of more efficient and selective reactions.

Prediction of Spectroscopic Properties: Calculation of NMR chemical shifts, IR vibrational frequencies, and other spectroscopic data can assist in the characterization of this compound and its reaction products.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methoxy-4,4-dimethylcyclohex-2-en-1-one, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or alkylation of cyclohexenone derivatives. Key steps include:

- Reagent Selection : Use organocuprates (e.g., lithium dimethylcuprate) for regioselective alkylation at the β-position .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the product.

- Yield Optimization : Control reaction temperature (0–5°C for cuprate additions) and inert atmosphere (argon) to prevent side reactions .

Q. How can structural elucidation of this compound be achieved using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Analysis : Assign the enone system via NMR (δ 5.8–6.2 ppm for the α,β-unsaturated ketone protons) and NMR (δ 190–200 ppm for the carbonyl carbon) .

- X-ray Crystallography : Refine crystal structures using SHELXL for accurate bond-length and angle determination. Validate geometry with PLATON to detect disorders .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., NMR vs. XRD)?

- Methodological Answer :

- DFT Calculations : Compare optimized geometries (e.g., Gaussian09) with crystallographic data to validate puckering parameters (Cremer-Pople coordinates) .

- Dynamic NMR : Resolve discrepancies in coupling constants by simulating ring puckering dynamics using QM/MM hybrid models .

Q. What strategies address low enantiomeric excess in asymmetric synthesis of derivatives?

- Methodological Answer :

- Chiral Catalysts : Employ Jacobsen’s salen-Mn(III) complexes for epoxidation or Sharpless asymmetric dihydroxylation.

- Analytical Validation : Use chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD) to quantify enantiopurity .

Q. How can ring puckering dynamics be quantified in solution vs. solid state?

- Methodological Answer :

- Solid State : Apply Cremer-Pople parameters to XRD data to calculate puckering amplitude (q) and phase angle (φ) .

- Solution NMR : Analyze coupling constants to infer puckering via Karplus equations, validated against MD simulations .

Q. What experimental designs minimize side reactions during functionalization (e.g., oxidation or Michael additions)?

- Methodological Answer :

- Protecting Groups : Temporarily block the enone system with trimethylsilyl ethers during electrophilic substitutions .

- Kinetic Control : Use low temperatures (−78°C) and slow reagent addition to favor mono-functionalization .

Q. How can multi-method validation ensure structural accuracy in novel derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.